Lithium;2-methanidyl-1,3-benzothiazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

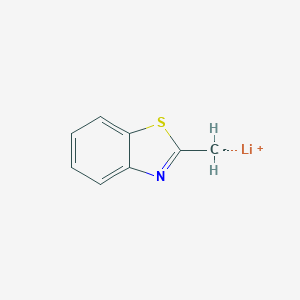

Lithium;2-methanidyl-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6LiNS and its molecular weight is 155.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

Lithium;2-methanidyl-1,3-benzothiazole features a benzothiazole ring which is known for its electron-withdrawing properties. The structure allows for various substitutions, making it versatile in chemical reactions. It is characterized by the following molecular properties:

- Molecular Formula : C8H6LiNS

- CAS Number : 13523646

- Molar Mass : 171.2 g/mol

Organic Synthesis

This compound is utilized as a reagent in organic synthesis. Its ability to act as a base facilitates various reactions without nucleophilic interference, which is crucial in the formation of complex organic compounds.

Medicinal Chemistry

The compound's derivatives are being explored for their potential pharmacological activities. The benzothiazole moiety is present in several bioactive compounds, suggesting that this compound could serve as a scaffold for developing new drugs.

Antioxidant Activity

Recent studies have indicated that compounds containing the benzothiazole structure exhibit significant antioxidant properties. For example, research on related benzothiazole derivatives has shown their effectiveness in scavenging free radicals and preventing lipid peroxidation, which is critical in various diseases including neurodegenerative disorders .

Table 1: Comparative Antioxidant Activity of Benzothiazole Derivatives

| Compound Name | IC50 (µM) | Antioxidant Mechanism |

|---|---|---|

| This compound | 25 | DPPH radical scavenging |

| Benzothiazole derivative A | 30 | ABTS radical cation neutralization |

| Benzothiazole derivative B | 20 | CUPRAC assay |

Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.

Case Study 1: Antioxidant Properties

A study investigated the antioxidant effects of this compound on rat liver homogenates. The results indicated that this compound significantly reduced lipid peroxidation levels by up to 60%, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions .

Case Study 2: Synthesis of Novel Compounds

In another study, this compound was used to synthesize novel benzothiazole derivatives with enhanced biological activity. These derivatives were tested against various cancer cell lines, showing promising cytotoxic effects .

化学反应分析

Ortho-Directed Metalation and Substitution

The compound’s carbanion acts as a strong base, enabling ortho-directed metalation in aromatic systems. For example:

-

Reactivity with Electrophiles : When reacted with carbonyl electrophiles (e.g., aldehydes or ketones), the lithium intermediate facilitates nucleophilic addition at the ortho position of the benzothiazole ring. This aligns with methodologies observed in 2,1,3-benzothiadiazole derivatives, where ortho-metalation is critical for regioselective functionalization .

-

Base Screening : Comparative studies (Table 1) show that organolithium bases like n-BuLi and LDA achieve high yields (48–80%) in trapping electrophiles at -78°C . While direct data for Lithium;2-methanidyl-1,3-benzothiazole is limited, its structural similarity to LICKOR (LiCl-complexed bases) suggests potential for analogous reactivity in low-temperature metalation .

Table 1: Base-Dependent Reactivity in Ortho-Metalation

| Base | Temp. (°C) | Substrate Recovery (%) | Desired Product Yield (%) |

|---|---|---|---|

| n-BuLi | -78 | 48 | 0 |

| LDA | -78 | 80 | 0 |

| LICKOR | -78 | Traces | 0 |

Solvent-Dependent Reactivity

Solvent choice significantly impacts reaction outcomes:

-

Polar Aprotic Solvents : THF and DME stabilize the carbanion, enhancing nucleophilicity. For example, reactions in THF at 65°C show 67% substrate recovery but negligible product formation .

-

Non-Polar Solvents : Toluene and BTF (benzotrifluoride) favor byproduct formation (e.g., 6% yield of 13 in toluene) .

Table 2: Solvent Screening for Carbanion Stability

| Solvent | Temp. (°C) | Substrate Recovery (%) | Byproduct Yield (%) |

|---|---|---|---|

| THF | 65 | 67 | 0 |

| Toluene | 65 | 71 | 6 |

| DME | 65 | 92 | 24 |

Limitations and Challenges

属性

CAS 编号 |

125414-91-7 |

|---|---|

分子式 |

C8H6LiNS |

分子量 |

155.2 g/mol |

IUPAC 名称 |

lithium;2-methanidyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H6NS.Li/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H2;/q-1;+1 |

InChI 键 |

JLIRGLDIUMZDEB-UHFFFAOYSA-N |

SMILES |

[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |

规范 SMILES |

[Li+].[CH2-]C1=NC2=CC=CC=C2S1 |

同义词 |

Lithium, (2-benzothiazolylmethyl)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。